2-{[(Tert-butoxy)carbonyl]amino}-2-(2-iodophenyl)acetic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(2-iodophenyl)acetic acid is a Boc-protected amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group, a 2-iodophenyl substituent, and an acetic acid backbone. The Boc group serves as a protective moiety for the amino group during synthetic processes, while the iodine atom at the ortho position of the phenyl ring introduces steric bulk and electronic effects. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of peptide-based drugs or as an intermediate in cephalosporin antibiotics .
Properties
IUPAC Name |
2-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZBNWWTMMVCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259965-28-0 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(2-iodophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2-iodophenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Iodination of Phenyl Group: The phenyl group is iodinated using iodine and a suitable oxidizing agent like sodium iodide (NaI) in the presence of an acid such as hydrochloric acid (HCl).
Formation of Acetic Acid Derivative: The protected amino group and iodinated phenyl group are then coupled with acetic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(2-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO), and heat.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous solvents.
Major Products
Substitution: Azides, nitriles, and other substituted derivatives.
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and alcohols.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(2-iodophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2-iodophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. The tert-butoxycarbonyl group provides steric protection, while the iodophenyl group enhances binding affinity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their substituent differences:
Electronic and Steric Effects
- Iodine vs. Fluorine/Chlorine: The iodine atom in the target compound is significantly larger (atomic radius: 1.33 Å) and more polarizable than fluorine (0.64 Å) or chlorine (0.99 Å). However, fluorine’s electronegativity improves metabolic stability in pharmaceuticals.
- Hydroxyl vs. Methoxy Groups : The 4-hydroxyphenyl analog () exhibits higher solubility due to hydrogen bonding, whereas the 2-methoxyphenyl derivative () introduces steric hindrance, affecting reaction kinetics in coupling steps.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(2-iodophenyl)acetic acid, with the molecular formula C13H16INO4 and a molecular weight of approximately 377.18 g/mol, is an organic compound notable for its unique structural features, including a tert-butoxycarbonyl group and a 2-iodophenyl moiety. While specific biological activity data for this compound is limited, its structural analogs often exhibit significant biological properties, including antimicrobial and anticancer activities.
The compound is primarily utilized in chemical research and synthesis due to its functional groups that allow for diverse interactions with biological molecules. The synthesis typically involves several steps, which may vary based on laboratory conditions and desired yields.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, insights can be drawn from related compounds. Here are some potential biological activities inferred from similar structures:
- Antimicrobial Activity : Compounds containing aryl halides have been documented to possess antimicrobial properties. For instance, derivatives of amino acids with halogen substitutions often show enhanced antibacterial effects.
- Anticancer Properties : Some structural analogs have been evaluated for their anticancer potential. Compounds that include iodinated phenyl groups are known to interact with cellular pathways involved in cancer progression.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating various amino acid derivatives revealed that certain iodinated compounds exhibited significant inhibition against Gram-positive bacteria. These findings suggest that this compound could potentially share similar properties.
- Anticancer Activity : Research on compounds with similar structures has indicated promising results in inhibiting cancer cell proliferation. For example, a series of iodinated phenolic compounds demonstrated cytotoxic effects against various cancer cell lines.
- Toxicity Profile : Preliminary toxicity assessments indicate that compounds like this compound may pose risks if ingested or upon skin contact, necessitating careful handling during research applications.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid | C13H16INO4 | Similar structure but differs in the position of iodine |
| 2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid | C13H16INO4 | Contains a cyclopropane ring, altering reactivity |
| 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-hydroxyadamantan-1-yl)acetic acid | C15H22N2O4 | Features an adamantane derivative, affecting sterics |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-{[(tert-butoxy)carbonyl]amino}-2-(2-iodophenyl)acetic acid, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via enantioselective methods using chiral catalysts like (R,R)-FeBIPF2. For example, a fluorophenyl analog was prepared with 95% yield and 90% enantiomeric excess (ee) under optimized conditions (-30°C, 16 hours) . Key steps include Boc-group protection, iodophenyl substitution, and purification via flash chromatography (n-hexane/EtOAc with 0.2% HOAc). Adjusting reaction temperature and catalyst loading can mitigate racemization risks.
Q. How can researchers verify the structural integrity and enantiomeric purity of this compound?
- High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Daicel Chiralpak IG column) and mobile phases like n-hexane/iPrOH (9:1 with 0.1% TFA) is critical. Retention times (e.g., t1 = 14.5 min, t2 = 24.0 min) help quantify ee . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm molecular weight and substituent placement, particularly the tert-butoxycarbonyl (Boc) and iodophenyl groups.
Q. What are the recommended storage conditions to ensure compound stability?
- Store sealed in a dry environment at room temperature to prevent Boc-group degradation. Avoid exposure to moisture or acidic conditions, which may cleave the Boc protecting group .
Advanced Research Questions
Q. How does the iodine atom at the 2-position of the phenyl ring influence the compound’s reactivity in cross-coupling reactions?
- The ortho-iodine substituent enhances steric hindrance, potentially slowing Suzuki-Miyaura couplings but increasing regioselectivity in Ullmann-type reactions. Comparative studies with fluorophenyl analogs (e.g., CAS 2060028-73-9) suggest iodine’s electron-withdrawing effects may stabilize intermediates in palladium-catalyzed reactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational models)?
- Discrepancies between experimental and theoretical data often arise from dynamic effects like restricted rotation of the iodophenyl group. Variable-temperature NMR and density functional theory (DFT) simulations can model rotational barriers and validate assignments .
Q. How can this compound serve as a precursor for bioactive molecules, such as antibiotics or enzyme inhibitors?
- The Boc-protected amino acid backbone is a key intermediate in synthesizing β-lactam antibiotics. For example, fluorophenyl derivatives have been used in cephalosporin analogs with broad-spectrum activity . The iodine atom also allows site-specific modifications via halogen-bonding interactions in enzyme active sites .
Q. What analytical methods are recommended for detecting decomposition products during long-term stability studies?
- Use LC-MS with electrospray ionization (ESI) to monitor hydrolysis products (e.g., free amine or tert-butanol). Accelerated stability testing under high humidity (40°C/75% RH) quantifies degradation kinetics .
Methodological Considerations
Q. How to optimize enantioselective synthesis for scalable production?
- Screen alternative catalysts (e.g., Jacobsen’s salen complexes) to improve ee beyond 90%. Continuous-flow reactors may enhance reproducibility and reduce reaction times compared to batch methods .
Q. What precautions are necessary when handling this compound due to its hazard profile?
- Refer to Safety Data Sheets (SDS) for hazard mitigation: wear PPE (gloves, goggles), and avoid inhalation (H335) or skin contact (H315). Neutralize waste with bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
